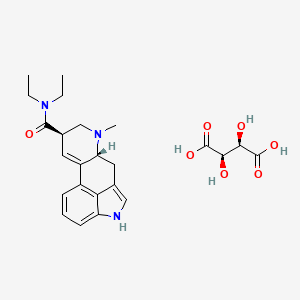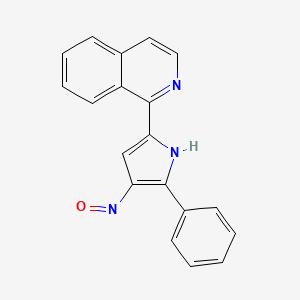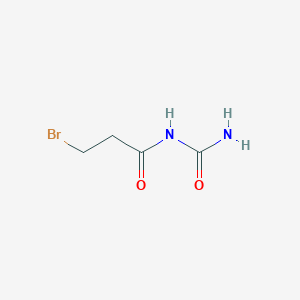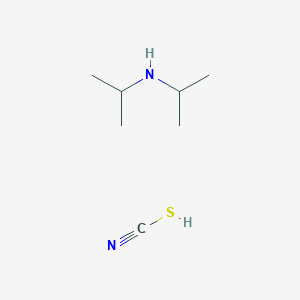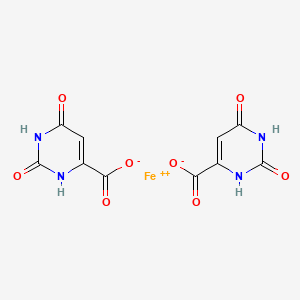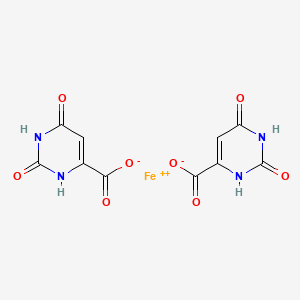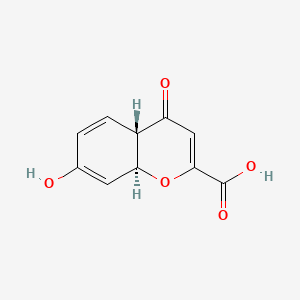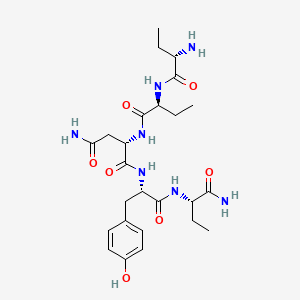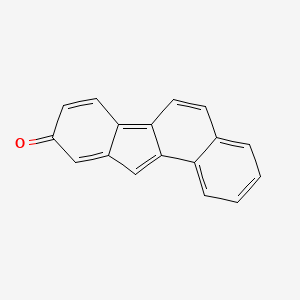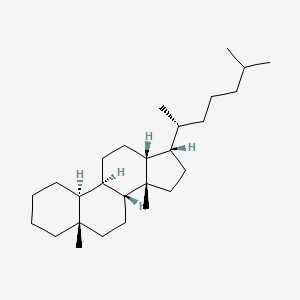
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is a complex organic compound with a unique structure. It contains a total of 78 bonds, including 30 non-hydrogen bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves multiple steps, typically starting from simpler steroidal precursors. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry of the final product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The exact methods can vary based on the manufacturer and the intended application of the compound.
化学反应分析
Types of Reactions
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide variety of functionalized derivatives.
科学研究应用
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cholestane: A saturated hydrocarbon with a similar steroidal structure but lacking the additional methyl groups and specific stereochemistry.
Cholesterol: A well-known steroid with a hydroxyl group at the 3-position, differing in its functional groups and biological role.
Stigmasterol: A plant sterol with a similar core structure but additional unsaturation and functional groups.
Uniqueness
18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
72982-88-8 |
|---|---|
分子式 |
C27H48 |
分子量 |
372.7 g/mol |
IUPAC 名称 |
(5S,8R,9R,10S,13R,14S,17S)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26+,27+/m1/s1 |
InChI 键 |
RYVXYHIEBLUGLU-RAYHPDSYSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@@H]1CC[C@H]3[C@H]2CC[C@]4([C@H]3CCCC4)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
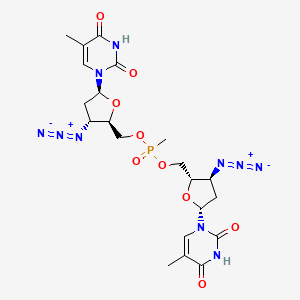
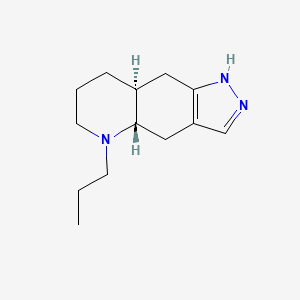
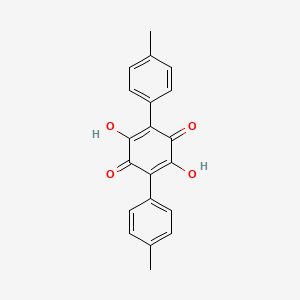
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
